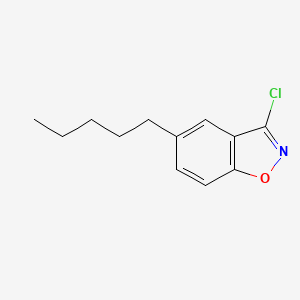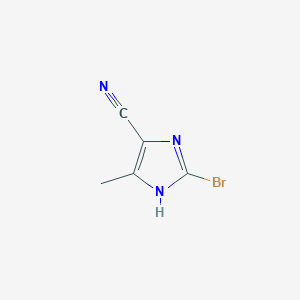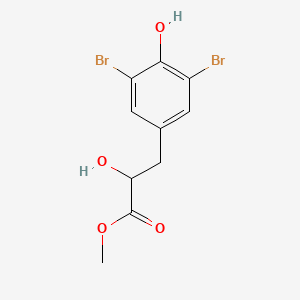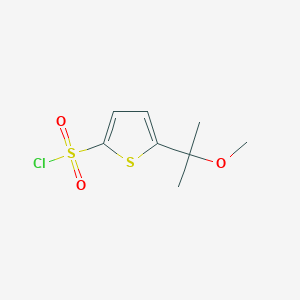
3-Chloro-5-pentylbenzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-pentylbenzisoxazole is a heterocyclic aromatic compound that belongs to the benzisoxazole family. This compound is characterized by a benzene ring fused to an isoxazole moiety, with a chlorine atom at the 3-position and a pentyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-pentylbenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with hydroxylamine to form the corresponding benzisoxazole. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-pentylbenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzisoxazole oxides, while substitution reactions can produce various substituted benzisoxazole derivatives .
Scientific Research Applications
3-Chloro-5-pentylbenzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-pentylbenzisoxazole involves its interaction with specific molecular targets. The compound can form non-covalent interactions such as hydrogen bonds and π-π stacking with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, benzisoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylbenzisoxazole
- 3-Chloro-5-ethylbenzisoxazole
- 3-Chloro-5-propylbenzisoxazole
Uniqueness
3-Chloro-5-pentylbenzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group at the 5-position enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins. This can result in improved bioavailability and efficacy compared to similar compounds with shorter alkyl chains .
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
3-chloro-5-pentyl-1,2-benzoxazole |
InChI |
InChI=1S/C12H14ClNO/c1-2-3-4-5-9-6-7-11-10(8-9)12(13)14-15-11/h6-8H,2-5H2,1H3 |
InChI Key |
KICGDSVNQDCATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)ON=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride](/img/structure/B13704950.png)



![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)

![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)



![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
